molecular formula C18H20N4O2S B301575 N-(4-tert-butyl-1,3-thiazol-2-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide

N-(4-tert-butyl-1,3-thiazol-2-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide

カタログ番号 B301575
分子量: 356.4 g/mol
InChIキー: BYYHNLFIDSHYMM-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(4-tert-butyl-1,3-thiazol-2-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide, also known as TAK-659, is a small molecule inhibitor that has been gaining attention in the scientific community for its potential use in cancer treatment. TAK-659 is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a key role in B-cell receptor signaling. In

作用機序

N-(4-tert-butyl-1,3-thiazol-2-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide acts by selectively inhibiting the activity of BTK, a key signaling molecule in B-cell receptor signaling. By inhibiting BTK, this compound blocks the activation of downstream signaling pathways, leading to the inhibition of cell proliferation and survival. This compound has also been shown to induce apoptosis (programmed cell death) in cancer cells, further contributing to its anti-tumor activity.
Biochemical and Physiological Effects:
In addition to its anti-tumor activity, this compound has been shown to have several other biochemical and physiological effects. These include inhibition of platelet aggregation, modulation of cytokine production, and inhibition of osteoclast formation. These effects suggest that this compound may have potential applications in the treatment of other diseases, such as autoimmune disorders and bone disorders.

実験室実験の利点と制限

One of the main advantages of N-(4-tert-butyl-1,3-thiazol-2-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide for lab experiments is its high potency and selectivity for BTK. This makes it a useful tool for studying B-cell receptor signaling and its role in cancer and other diseases. However, one limitation of this compound is its relatively short half-life, which may require frequent dosing in animal models and clinical trials.

将来の方向性

There are several potential future directions for the use of N-(4-tert-butyl-1,3-thiazol-2-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide in cancer treatment and other diseases. These include:
1. Combination therapy: this compound may be effective in combination with other therapies, such as chemotherapy, radiation therapy, and immunotherapy.
2. Drug resistance: Further studies are needed to determine the potential of this compound in overcoming drug resistance in cancer cells.
3. Other diseases: this compound may have potential applications in the treatment of autoimmune disorders, bone disorders, and other diseases.
4. Clinical trials: Clinical trials are needed to determine the safety and efficacy of this compound in humans, and to explore its potential as a cancer therapy.
In conclusion, this compound is a promising small molecule inhibitor with potent anti-tumor activity and potential applications in the treatment of other diseases. Its high potency and selectivity for BTK make it a useful tool for studying B-cell receptor signaling and its role in cancer and other diseases. Further research is needed to fully explore the potential of this compound in cancer treatment and other applications.

合成法

The synthesis of N-(4-tert-butyl-1,3-thiazol-2-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide involves several steps, starting with the reaction of 4-tert-butyl-2-mercaptobenzothiazole with ethyl 2-bromoacetate to form the corresponding thiazole ester. This ester is then reacted with 3-amino-4-oxoquinazoline to form the desired product, this compound. The synthesis of this compound has been optimized to achieve high yields and purity, making it suitable for use in scientific research.

科学的研究の応用

N-(4-tert-butyl-1,3-thiazol-2-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide has been extensively studied in preclinical models of cancer, including lymphoma, leukemia, and multiple myeloma. These studies have shown that this compound has potent anti-tumor activity, both as a single agent and in combination with other therapies. This compound has also been shown to be effective in overcoming resistance to other BTK inhibitors, making it a promising candidate for the treatment of drug-resistant cancers.

特性

分子式

C18H20N4O2S

分子量

356.4 g/mol

IUPAC名

N-(4-tert-butyl-1,3-thiazol-2-yl)-3-(4-oxoquinazolin-3-yl)propanamide

InChI

InChI=1S/C18H20N4O2S/c1-18(2,3)14-10-25-17(20-14)21-15(23)8-9-22-11-19-13-7-5-4-6-12(13)16(22)24/h4-7,10-11H,8-9H2,1-3H3,(H,20,21,23)

InChIキー

BYYHNLFIDSHYMM-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CSC(=N1)NC(=O)CCN2C=NC3=CC=CC=C3C2=O

正規SMILES

CC(C)(C)C1=CSC(=N1)NC(=O)CCN2C=NC3=CC=CC=C3C2=O

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。